(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
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Overview
Description
Chaetoglobosin A is a macrocyclic alkaloid produced by fungi, particularly species of the genus Chaetomium. It is known for its potent biological activities, including anticancer, antimicrobial, and cytotoxic effects . The compound has a complex structure, featuring a spirocyclic ring system and multiple functional groups, which contribute to its diverse biological activities .
Preparation Methods
Chaetoglobosin A can be produced through microbial fermentation, particularly using the fungus Chaetomium globosum . The fermentation process involves culturing the fungus under specific conditions to optimize the yield of the compound. The preparation method is relatively simple and cost-effective, making it suitable for industrial production .
Chemical Reactions Analysis
Chaetoglobosin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The biosynthesis of chaetoglobosin A involves multiple oxidations, forming different intermediates depending on the order of functional group oxidations . Common reagents used in these reactions include oxidizing agents like epoxides and hydroxyl groups . Major products formed from these reactions include prochaetoglobosin IV, 20-dihydrochaetoglobosin A, and chaetoglobosin J .
Scientific Research Applications
Chaetoglobosin A has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and complex biosynthesis pathways . In biology, it is used to investigate fungal secondary metabolism and the regulation of biosynthetic gene clusters . In medicine, chaetoglobosin A is researched for its anticancer properties, particularly its ability to induce apoptosis in cancer cells by targeting the cytoskeleton . It also shows potential as an antimicrobial and antiparasitic agent . In industry, chaetoglobosin A is explored for its potential use in biocontrol of nematodes and pathogenic fungi .
Mechanism of Action
Chaetoglobosin A exerts its effects by targeting filamentous actin in cells, leading to cell-cycle arrest and inhibition of cell migration . This mechanism is particularly effective in inducing apoptosis in cancer cells, making chaetoglobosin A a promising candidate for anticancer therapy . Additionally, chaetoglobosin A affects oxidative stress and activates the MAPK and PI3K-AKT-mTOR signaling pathways, further contributing to its antitumor effects .
Comparison with Similar Compounds
Chaetoglobosin A belongs to the cytochalasan family of compounds, which are known for their ability to disrupt the actin cytoskeleton . Similar compounds include chaetoglobosin B, chaetoglobosin C, and chaetoglobosin D . These compounds share structural similarities but differ in their degree of oxidation and specific biological activities . Chaetoglobosin A is unique due to its potent anticancer activity and its ability to induce apoptosis in cancer cells under various conditions .
Properties
IUPAC Name |
(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7-,13-12-,18-14-/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWCYMRLMEZJH-LAQBRKCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1C/C=C\[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C\C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50335-03-0 |
Source
|
Record name | (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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